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For Immediate Release

Seoul, South Korea - Recent phase IIl non-inferiority trials have validated the efficacy of
Polmacoxib (Acelex®), a novel dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic
anhydrase, in the management of osteoarthritis (OA). The studies demonstrate that
Polmacoxib is a well-tolerated and effective treatment for OA pain, with efficacy comparable to
the widely used COX-2 inhibitor, celecoxib.[1][2] This guide provides a comprehensive
comparison of Polmacoxib's performance against placebo and celecoxib, supported by key
experimental data and detailed protocols for researchers, scientists, and drug development
professionals.

Comparative Efficacy Data

A pivotal 6-week, randomized, double-blind, parallel-group phase lll clinical trial evaluated the
analgesic efficacy of Polmacoxib 2 mg once daily against celecoxib 200 mg once daily and a
placebo in patients with osteoarthritis of the hip or knee.[2] The primary efficacy endpoint was
the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis
Index (WOMAC) pain subscale score at week 6.

The results demonstrated that Polmacoxib 2 mg was superior to placebo and non-inferior to
celecoxib 200 mg in pain reduction.[2]
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Data from the Intent-to-Treat (ITT) population. SD: Standard Deviation; LS Mean: Least

Squares Mean; Cl: Confidence Interval.[2]

The upper bound of the one-sided 97.5% confidence interval for the difference between

Polmacoxib and celecoxib was 2.2, which was less than the prespecified non-inferiority margin

of 5 for the WOMAC-pain subscale, thus establishing the non-inferiority of Polmacoxib to

celecoxib.[2] Notably, at week 3, Polmacoxib showed a statistically significant improvement in

the WOMAC pain subscale compared to placebo, while celecoxib did not reach statistical

significance at this earlier time point.[3]

Experimental Protocols

The validation of Polmacoxib's efficacy was established through a robust phase Il clinical trial.

The key methodologies are detailed below.

Study Design: This was a 6-week, multicenter, randomized, double-blind, parallel-group trial,

which was followed by an 18-week, single-arm, open-label extension study to assess long-term

safety.[2]

Patient Population: The study enrolled 362 patients with a diagnosis of osteoarthritis of the hip

or knee.[2] Key inclusion criteria included being 18 years of age or older with a clinical and

radiographic diagnosis of idiopathic osteoarthritis.
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Treatment Arms: Patients were randomized to one of three treatment groups:
e Polmacoxib 2 mg, administered orally once daily.

e Celecoxib 200 mg, administered orally once daily.[2]

e Placebo, administered orally once daily.[2]

Efficacy Assessments: The primary measure of efficacy was the change in the WOMAC pain
subscale score from baseline to week 6.[2] Secondary efficacy endpoints included the WOMAC
OA index and global assessments by both subjects and physicians.

Statistical Analysis: The non-inferiority of Polmacoxib to celecoxib was the primary statistical
objective. This was determined by calculating the upper limit of the one-sided 97.5%
confidence interval of the treatment difference between the two active groups. If this upper limit
was less than a pre-specified margin of 5 points on the WOMAC-pain subscale, non-inferiority
was concluded.[2]

Mechanism of Action and Signaling Pathway

Polmacoxib is distinguished by its innovative dual mechanism of action, inhibiting both
cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA).[1][4] Traditional non-steroidal anti-
inflammatory drugs (NSAIDs) primarily target the COX enzymes to reduce the production of
prostaglandins, which are key mediators of pain and inflammation.[4] By selectively inhibiting
COX-2, Polmacoxib minimizes the gastrointestinal side effects associated with the inhibition of
COX-1.

The additional inhibition of carbonic anhydrase is thought to contribute to its favorable safety
profile, particularly concerning cardiovascular risks that have been associated with some
selective COX-2 inhibitors.[4]
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Caption: Polmacoxib's dual inhibition of COX-2 and Carbonic Anhydrase.

Clinical Trial Workflow

The phase Il non-inferiority trial followed a structured workflow from patient recruitment to data
analysis to ensure the integrity and validity of the results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Celecoxib in Osteoarthritis Pain Management]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b8069668#validation-of-polmacoxib-s-efficacy-in-
non-inferiority-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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